![molecular formula C22H23N3O4S2 B2828924 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide CAS No. 1207035-29-7](/img/structure/B2828924.png)

3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

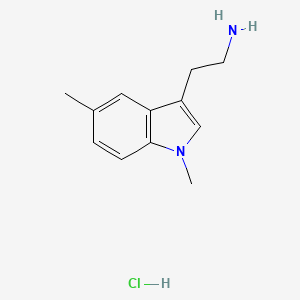

The compound “3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide” is a chemical compound with the CAS Number: 1185294-14-7 . Its molecular weight is 337.25 and its IUPAC name is 3-[4-(4-methoxyphenyl)-1-piperazinyl]propanoic acid dihydrochloride .

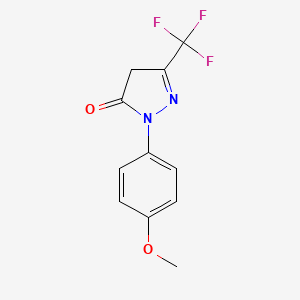

Molecular Structure Analysis

The compound’s InChI Code is 1S/C14H20N2O3.2ClH/c1-19-13-4-2-12(3-5-13)16-10-8-15(9-11-16)7-6-14(17)18;;/h2-5H,6-11H2,1H3,(H,17,18);2*1H . This indicates that the compound has a complex structure with multiple functional groups including a methoxyphenyl group, a piperazine ring, and a propanoic acid group.Physical And Chemical Properties Analysis

The compound has a molecular weight of 337.25 . Its InChI Code is 1S/C14H20N2O3.2ClH/c1-19-13-4-2-12(3-5-13)16-10-8-15(9-11-16)7-6-14(17)18;;/h2-5H,6-11H2,1H3,(H,17,18);2*1H , which provides information about its molecular structure.Scientific Research Applications

- MPTC has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its mechanism of action and potential clinical applications .

- MPTC’s piperazine moiety suggests potential interactions with neurotransmitter receptors. It may modulate serotonin, dopamine, or other receptors, making it relevant for neuropharmacological research. Investigating its binding affinity and functional effects could provide insights into novel drug development .

- The sulfonamide group in MPTC hints at anti-inflammatory properties. Researchers have explored its effects on inflammatory pathways, such as NF-κB signaling. Understanding its impact on cytokine production and immune responses could lead to therapeutic applications .

- Preliminary studies indicate that MPTC exhibits antibacterial activity against certain strains. Researchers have tested it against Gram-positive and Gram-negative bacteria. Further investigations are necessary to determine its spectrum of action and potential clinical use .

- MPTC’s conjugated structure suggests potential as a building block for organic photovoltaic materials. Its electron-donating and -accepting properties make it relevant for solar cell applications. Researchers explore its stability, energy levels, and charge transport capabilities .

- Incorporating MPTC into imaging agents (e.g., PET or SPECT tracers) could facilitate disease diagnosis. Researchers have synthesized related compounds for imaging specific receptors or enzymes. Investigating MPTC’s biodistribution and pharmacokinetics is crucial for its application in molecular imaging .

Anticancer Properties

Neuropharmacology

Anti-inflammatory Activity

Antibacterial Potential

Photovoltaic Materials

Molecular Probes and Imaging Agents

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds with a piperazine structure have been found to interact withalpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .

Mode of Action

Based on the structure and the known interactions of similar compounds, it can be inferred that this compound might interact with its targets (like alpha1-adrenergic receptors) and induce changes in the receptor activity .

Biochemical Pathways

Alpha1-adrenergic receptors, which are potential targets of this compound, are known to be involved in numerous neurodegenerative and psychiatric conditions . Therefore, it can be inferred that this compound might affect the biochemical pathways related to these conditions.

Pharmacokinetics

Similar compounds have shown alpha1-adrenergic affinity in the range from 22 nm to 250 nm . This suggests that these compounds might have good bioavailability and could be effectively absorbed and distributed in the body.

Result of Action

Based on the potential interaction with alpha1-adrenergic receptors, it can be inferred that this compound might have effects on the neurological conditions associated with these receptors .

properties

IUPAC Name |

3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-N-phenylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S2/c1-29-19-9-7-18(8-10-19)24-12-14-25(15-13-24)31(27,28)20-11-16-30-21(20)22(26)23-17-5-3-2-4-6-17/h2-11,16H,12-15H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOROALXTVETJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2828841.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2828842.png)

![3-chloro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine](/img/structure/B2828845.png)

![3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2828854.png)

![7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-(2-oxochromen-3-yl)chromen-2-one](/img/structure/B2828858.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2828861.png)

![3-(4-methoxyphenyl)-6-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2828863.png)

![N-(benzo[d]thiazol-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2828864.png)